molecular formula C13H8BrN3OS B1609915 N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide CAS No. 588730-01-2

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

Cat. No. B1609915
Key on ui cas rn: 588730-01-2
M. Wt: 334.19 g/mol
InChI Key: POTYDBWSMIMCHL-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To an ice-cold solution of N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide II (1.80 g, 5.08 mmol) in THF (20.0 mL) was added a solution of NaOH (1.0 g, 22.0 mmol, dissolved in 10.0 mL H2O). The reaction mixture was then heated to 60° C. for 16 h. After the completion of the reaction (TLC monitoring), the reaction mixture was concentrated, added water and extracted with EtOAc (3×150 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (1.60 g, 95%). 1H NMR (400 MHz, DMSO-d6): δ 7.42 (m, 3H), 7.82 (d, J=2.0 Hz, 1H), 8.14 (m, 2H) and 8.18 (d, J=2.0 Hz, 1H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH:12][C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[S:11])[C:5](F)=[N:6][CH:7]=1.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[N:9]=[C:10]([NH:12][C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[S:11][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide
Quantity
1.8 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction (TLC monitoring)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
added water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)SC(=N2)NC(C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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